BenchChemオンラインストアへようこそ!

Gold sodium thiomalate

Pharmacokinetics Drug Retention Gold Salts

Procure Gold Sodium Thiomalate (CAS 39377-38-3) with confidence. This water-soluble, parenteral gold(I) thiolate is chemically and pharmacokinetically distinct from oral auranofin and injectable aurothioglucose, possessing a unique thiomalate ligand that independently inhibits endothelial adhesion molecules. It must meet USP monograph specifications (44.8–49.6% Au, pH 5.8–6.5). Sourcing from GMP-compliant manufacturers capable of providing full Certificates of Analysis and stability data is essential for producing authentic injectable preparations for rheumatoid arthritis therapy and for use as a validated reference standard in ADME studies.

Molecular Formula C4H5AuNa2O5S
Molecular Weight 408.09 g/mol
CAS No. 39377-38-3
Cat. No. B1197358
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGold sodium thiomalate
CAS39377-38-3
SynonymsAurolate
Aurothiomalate
Aurothiomalate, Sodium
Gold Disodium Thiomalate, Monohydrate
Gold Sodium Thiomalate
Gold Thiomalate
Gold Thiomalate, Sodium
Gold Thiomalic Acid
Mercaptobutanedioic Acid Monogold(1+) Sodium Salt
Miocrin
Miocrisin
Monogold (1+) Disodium Thiomalate
Myochrysine
Myocrisin
Myocrysine
Sodium Aurothiomalate
Sodium Gold Thiomalate
Sodium Thiomalate, Gold
Sodium Thiomalatoaurate
Tauredon
Thiomalate, Gold
Thiomalatoaurate, Sodium
Molecular FormulaC4H5AuNa2O5S
Molecular Weight408.09 g/mol
Structural Identifiers
SMILESC(C(C(=O)[O-])[S-])C(=O)[O-].O.[Na+].[Na+].[Au+]
InChIInChI=1S/C4H6O4S.Au.2Na.H2O/c5-3(6)1-2(9)4(7)8;;;;/h2,9H,1H2,(H,5,6)(H,7,8);;;;1H2/q;3*+1;/p-3
InChIKeyYLQOAPBVYJCTPW-UHFFFAOYSA-K
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityVery soluble in water;  practically insoluble in alcohol, ethe

Structure & Identifiers


Interactive Chemical Structure Model





Gold Sodium Thiomalate: Injectable Gold Compound for Rheumatoid Arthritis


Gold sodium thiomalate (CAS 39377-38-3; also known as sodium aurothiomalate) is an injectable, water-soluble gold(I) thiolate compound used primarily as a disease-modifying antirheumatic drug (DMARD) for active progressive rheumatoid arthritis [1]. It is a mixture of mono- and di-sodium salts of gold thiomalic acid, containing 44.8–49.6% gold by weight and a pH range of 5.8–6.5 in aqueous solution [2]. The compound is administered exclusively via deep intramuscular injection at typical weekly doses of 50 mg, with therapeutic onset requiring several months of continuous therapy [3].

Why Gold Sodium Thiomalate Cannot Be Simply Substituted with Other Gold Compounds


Gold sodium thiomalate cannot be generically substituted with other gold-based antirheumatic agents due to fundamental differences in ligand chemistry, pharmacokinetic profiles, and resultant clinical behavior. In contrast to oral gold compounds such as auranofin, gold sodium thiomalate is water-soluble, administered parenterally, and exhibits distinct absorption, distribution, and excretion characteristics that directly influence both efficacy and toxicity profiles [1]. Substitution with aurothioglucose, another injectable gold thiolate, is not straightforward; the two compounds differ in their inhibition profiles against lysosomal enzymes, with gold thioglucose lacking inhibitory activity against β-glucuronidase, β-N-acetylglucosaminidase, and hyaluronidase [2]. Furthermore, the thiomalate ligand itself confers unique biological activity independent of the gold moiety, as demonstrated in endothelial adhesion molecule inhibition studies where thiomalate (mercaptosuccinate) but not gold thioglucose reproduced the inhibitory effect of gold sodium thiomalate [3]. These chemical and biological differences preclude simple interchange among gold compounds.

Gold Sodium Thiomalate: Quantitative Differentiation Evidence vs. Auranofin and Aurothioglucose


Body Retention Half-Life: Gold Sodium Thiomalate vs. Auranofin

Gold sodium thiomalate exhibits substantially longer body retention compared to the oral gold compound auranofin. Single-dose kinetic studies using isotopically labeled gold demonstrate that 180 days post-administration, more than 30% of the gold sodium thiomalate tracer dose remains in the body, whereas only approximately 1% of the auranofin dose is retained at the same time point [1].

Pharmacokinetics Drug Retention Gold Salts

Excretory Pathway: Gold Sodium Thiomalate vs. Auranofin

Gold sodium thiomalate and auranofin differ fundamentally in their primary excretory routes. Gold sodium thiomalate is predominantly eliminated via the kidneys, with greater than 70% of the administered dose excreted in the urine [1]. In contrast, auranofin relies primarily on enteric excretion, with nearly 85% of the dose recoverable in the stool and less than 15% in the urine [1].

Pharmacokinetics Drug Excretion Gold Salts

Plasma Gold Concentrations: Gold Sodium Thiomalate vs. Auranofin

Gold sodium thiomalate produces markedly higher and more variable plasma gold concentrations compared to auranofin. Following a standard 50 mg intramuscular injection, gold sodium thiomalate plasma levels peak between 400 and 800 μg/dL within approximately two hours, then decline to approximately 300 μg/dL by seven days [1]. In contrast, auranofin produces lower, more predictable plasma concentrations in the range of 50 to 70 μg/dL [1].

Pharmacokinetics Bioavailability Gold Salts

Clinical Efficacy and Withdrawal Rates: Gold Sodium Thiomalate vs. Auranofin

In a one-year prospective study of 120 rheumatoid arthritis patients, gold sodium thiomalate demonstrated comparable overall therapeutic benefit to auranofin, with approximately 60% of patients on each drug remaining in the study at one year and showing statistically significant improvement (p < 0.01) in all clinical variables [1]. However, withdrawal patterns differed: lack of therapeutic benefit caused twice as many withdrawals with auranofin (11 patients) compared to gold sodium thiomalate (6 patients), while toxic reactions caused twice as many withdrawals with gold sodium thiomalate (15 patients) compared to auranofin (9 patients) [1].

Clinical Efficacy Rheumatoid Arthritis Drug Safety

Lysosomal Enzyme Inhibition: Gold Sodium Thiomalate vs. Aurothioglucose

Gold sodium thiomalate demonstrates inhibitory activity against multiple lysosomal enzymes implicated in rheumatoid arthritis pathogenesis, whereas aurothioglucose lacks such activity. Kinetic analysis of inhibition by aurothiomalate demonstrated apparent competitive inhibition with β-glucuronidase and non-competitive inhibition with hyaluronidase and β-N-acetylglucosaminidase [1]. In direct contrast, gold thioglucose (Solganal) did not inhibit β-glucuronidase, β-N-acetylglucosaminidase, or hyaluronidase under the same experimental conditions [1].

Enzyme Inhibition Lysosomal Activity Gold Salts

Gold Sodium Thiomalate: Evidence-Based Research and Procurement Applications


Pharmaceutical Manufacturing of Injectable Gold DMARDs

Procurement of pharmaceutical-grade gold sodium thiomalate is essential for the production of injectable gold preparations used in rheumatoid arthritis therapy. The compound must meet USP monograph specifications, including a gold content between 44.8% and 49.6%, pH of 5.8–6.5 in a 1:10 aqueous solution, and loss on drying not exceeding 8.0% [1]. The limited pool of specialized API manufacturers and the requirement for GMP compliance underscore the importance of sourcing from established suppliers capable of providing Certificates of Analysis and stability data [2].

Pharmacokinetic and Metabolism Research

Gold sodium thiomalate serves as a reference standard for investigating the pharmacokinetic behavior of parenterally administered gold compounds. Its distinct profile—including >70% renal excretion, >30% tissue retention at 180 days, and peak plasma levels of 400–800 μg/dL—provides a benchmark for comparative studies with novel gold-based therapeutics [3]. Researchers conducting ADME studies can leverage these well-characterized parameters to evaluate the disposition of new chemical entities.

Mechanistic Studies of Inflammation and Immune Modulation

Gold sodium thiomalate is a valuable tool compound for investigating anti-inflammatory mechanisms, particularly HMGB1 nuclear translocation and endothelial adhesion molecule expression. At pharmacologically relevant concentrations, gold sodium thiomalate inhibits extracellular release of HMGB1 from activated macrophages, causing nuclear retention of this proinflammatory mediator [4]. Additionally, it suppresses cytokine-stimulated expression of vascular cell adhesion molecule-1 and E-selectin on endothelial cells [5]. These specific activities make it useful for studying intracellular signaling pathways relevant to chronic inflammatory diseases.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
Explore Hub


Quote Request

Request a Quote for Gold sodium thiomalate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.